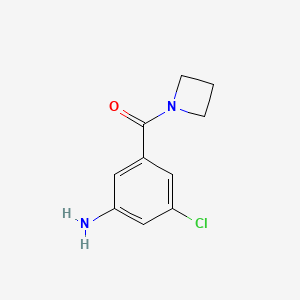
1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- is a complex organic compound with the molecular formula C23H28F2O. This compound is known for its unique structural properties, which include a biphenyl core substituted with ethoxy, difluoro, and trans-4-pentylcyclohexyl groups. These substitutions impart specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: This step involves the coupling of two benzene rings, often through a Suzuki or Ullmann coupling reaction.
Introduction of Ethoxy and Difluoro Groups: The ethoxy and difluoro groups are introduced through electrophilic aromatic substitution reactions. Common reagents include ethyl iodide for the ethoxy group and fluorinating agents like Selectfluor for the difluoro groups.
Attachment of the trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents like methyl iodide (CH3I) for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce partially or fully reduced biphenyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and cellular components, leading to its observed biological effects. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
類似化合物との比較
Similar Compounds
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar in structure but with a propyl group instead of a pentyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a pentyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-methylcyclohexyl)biphenyl: Similar in structure but with a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific molecular interactions and stability, such as in liquid crystal displays and advanced materials.
特性
CAS番号 |
123560-47-4 |
|---|---|
分子式 |
C25H32F2O |
分子量 |
386.5 g/mol |
IUPAC名 |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h12-19H,3-11H2,1-2H3 |
InChIキー |
DYYPQDVYNJNXDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)






